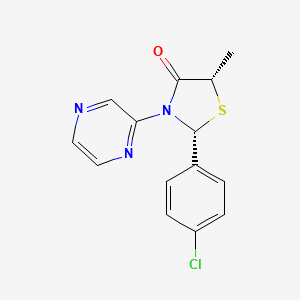
4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- is a complex organic compound that belongs to the pyrimidinone family This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a methoxyphenylthio group and a methylpropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the methoxyphenylthio and methylpropoxy groups. Common reagents used in these reactions include thionyl chloride, methoxyphenylthiol, and methylpropyl bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed under inert atmosphere conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA/RNA. These interactions can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)-
- 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-ethylpropoxy)-
- 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylbutoxy)-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- lies in its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
| 284681-75-0 | |
Fórmula molecular |
C15H18N2O3S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-butan-2-yloxy-2-(3-methoxyphenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O3S/c1-4-10(2)20-14-9-13(18)16-15(17-14)21-12-7-5-6-11(8-12)19-3/h5-10H,4H2,1-3H3,(H,16,17,18) |
Clave InChI |
JKIVBKNDIQQTKV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


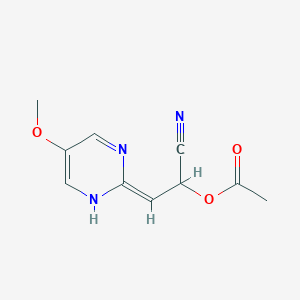
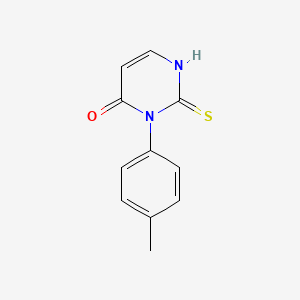
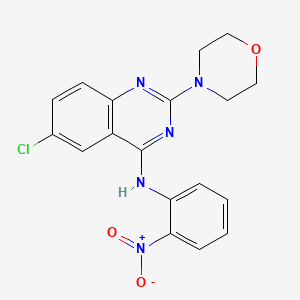
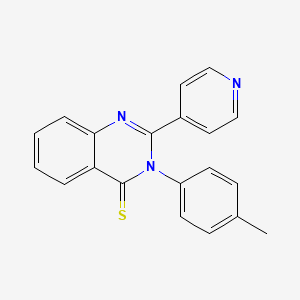
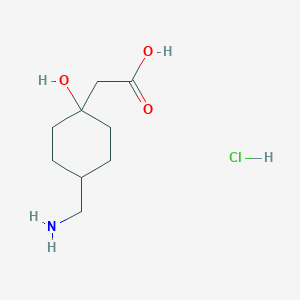
![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)
![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)
